A Comprehensive Technical Guide to 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
A Comprehensive Technical Guide to 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
An In-depth Examination of its Synthesis, Properties, and Applications for Chemical Research Professionals
Introduction
1,3-Dichloro-2-(chloromethyl)-2-methylpropane, a polychlorinated alkane, is a versatile chemical intermediate with significant utility in synthetic organic chemistry. Its unique structure, featuring a quaternary carbon atom bonded to a methyl group and three chloromethyl groups, imparts specific reactivity that makes it a valuable building block for more complex molecules. This guide provides a detailed overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its nomenclature, physicochemical properties, synthesis protocols, reactivity, applications, and safety considerations.
Part 1: Compound Identification and Nomenclature
Proper identification is critical in chemical synthesis. The compound is systematically named under IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.
The IUPAC name for this compound is 1,3-dichloro-2-(chloromethyl)-2-methylpropane .[1][2] It is also widely known by its synonym, 1,1,1-Tris(chloromethyl)ethane .[2] Its unique identifier in the Chemical Abstracts Service is the CAS Number: 1067-09-0 .[2]
Part 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in experimental work. These properties dictate the conditions required for handling, reactions, and purification.
Physicochemical Data
The key physicochemical properties of 1,3-dichloro-2-(chloromethyl)-2-methylpropane are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Cl₃ | [2] |
| Molecular Weight | 175.48 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 18 °C | [2] |
| Boiling Point | 89 - 90 °C at 22 mmHg (29 hPa) | [2][3] |
| Density | 1.271 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.482 | [2] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [2][3] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use.
-
Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 1-chloro-2-methylpropane, shows characteristic C-H stretching vibrations from the alkyl groups around 2880-3080 cm⁻¹ and C-Cl stretching absorptions in the range of 580-780 cm⁻¹.[4] For 1,3-dichloro-2-(chloromethyl)-2-methylpropane, one would expect to observe strong absorptions in these regions, indicative of its polychlorinated alkane structure. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this specific compound.[5]
-
Mass Spectrometry (MS): The NIST Chemistry WebBook also contains the electron ionization mass spectrum for 2-chloromethyl-1,3-dichloro-2-methylpropane, which can be used for structural confirmation and identification.[7]
Part 3: Synthesis Methodologies
The synthesis of 1,3-dichloro-2-(chloromethyl)-2-methylpropane can be approached through several routes, primarily involving the chlorination of a suitable precursor. A common and effective method is the reaction of pentaerythritol with a chlorinating agent, such as thionyl chloride (SOCl₂).
Conceptual Synthesis Workflow
The conversion of a polyol like pentaerythritol to a polychlorinated alkane using thionyl chloride is a well-established transformation in organic synthesis.[8][9] The hydroxyl groups of the alcohol are converted into better leaving groups, which are then displaced by chloride ions.
Caption: Synthesis workflow from pentaerythritol.
Detailed Experimental Protocol
Reaction: Chlorination of Pentaerythritol using Thionyl Chloride
-
Materials:
-
Pentaerythritol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend pentaerythritol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension via the addition funnel. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).[10] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 1,3-dichloro-2-(chloromethyl)-2-methylpropane.
-
Part 4: Reactivity and Chemical Applications
The three chloromethyl groups in 1,3-dichloro-2-(chloromethyl)-2-methylpropane are primary alkyl halides, making them susceptible to a variety of nucleophilic substitution reactions. This reactivity is the foundation of its utility as a chemical intermediate.
Key Reactions
-
Nucleophilic Substitution: The chlorine atoms can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.[11] This allows for the synthesis of a diverse array of derivatives.
-
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons.[11]
-
Polymer Chemistry: It serves as a precursor for crosslinking agents.[11] Crosslinking agents are crucial in polymer science for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance.[11]
Part 5: Safety and Handling
As with all chlorinated hydrocarbons, proper safety precautions must be observed when handling 1,3-dichloro-2-(chloromethyl)-2-methylpropane.
Hazard Summary
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing vapor. P271: Use only outdoors or in a well-ventilated area. |
| Fire Hazard | Combustible Liquid | Keep away from heat and open flames. |
Handling and Storage Recommendations
-
Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.[12] Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage class is 10 for combustible liquids.[2]
-
Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.[12]
Conclusion
1,3-Dichloro-2-(chloromethyl)-2-methylpropane is a valuable and reactive building block in organic synthesis. Its well-defined structure and predictable reactivity make it a useful intermediate for creating a variety of more complex molecules, particularly in the fields of polymer chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.
References
- Google Patents. (n.d.). US2763679A - Production of pentaerythritol chlorides.
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1,3-Dichloro-2-(chloromethyl)-2-methylpropane (98%). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane Mass Spectrum. Retrieved from [Link]
-
Olin Chlor Alkali. (n.d.). Chloroform: Handling, Storage, and Safety. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved from [Link]
Sources
- 1. Propane,1,3-dichloro-2-(chloroMethoxy)- synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-二氯-2-(氯甲基)-2-甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,1,1-TRIS(CHLOROMETHYL)ETHANE - Safety Data Sheet [chemicalbook.com]
- 4. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]
- 6. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]
- 8. US2763679A - Production of pentaerythritol chlorides - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Buy 1,1,1-Tris(chloromethyl)ethane | 1067-09-0 [smolecule.com]
- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
